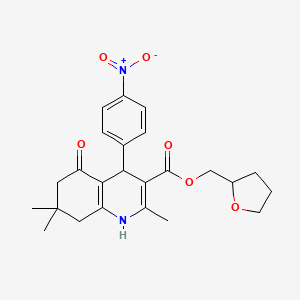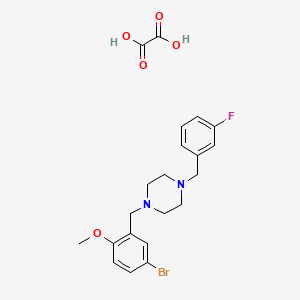![molecular formula C18H28ClNO B5134574 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5134574.png)
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as a synthetic cannabinoid and is used for scientific research purposes. This compound has gained popularity among researchers due to its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in various physiological processes such as pain sensation, appetite, and immune function. Activation of these receptors by cannabinoids leads to the release of neurotransmitters and other signaling molecules, which can have both beneficial and harmful effects depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine are complex and depend on various factors such as dose, route of administration, and individual variability. Some of the reported effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. These effects are similar to those observed with other cannabinoids and are thought to be mediated by the activation of CB1 and CB2 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine in lab experiments is its potent and selective activity at the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the confounding effects of other signaling pathways. However, one of the limitations of using this compound is the lack of information on its long-term effects and potential toxicity. Further research is needed to fully understand the safety profile of this compound.
Orientations Futures
There are several future directions for research on 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine. One area of interest is the potential therapeutic applications of cannabinoids in the treatment of various diseases. Research in this area could lead to the development of new drugs that target the endocannabinoid system. Another future direction is the investigation of the long-term effects and potential toxicity of this compound. This information is essential for the safe and effective use of this compound in scientific research. Additionally, further research is needed to fully understand the signaling pathways and physiological processes involved in cannabinoid receptor activation. This could lead to the development of new drugs that target these pathways for therapeutic purposes.
Méthodes De Synthèse
The synthesis of 1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine involves the reaction of 4-chloro-3,5-dimethylphenol with 1-bromopentane in the presence of sodium hydride. The resulting intermediate is then treated with piperidine to obtain the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine is used for scientific research purposes as a synthetic cannabinoid. It is commonly used to study the endocannabinoid system and its role in various physiological processes. This compound is also used to investigate the potential therapeutic applications of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and chronic pain.
Propriétés
IUPAC Name |
1-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO/c1-15-13-17(14-16(2)18(15)19)21-12-8-4-7-11-20-9-5-3-6-10-20/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZWPYDSLMXETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5134509.png)

![methyl 5-{ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}-5-oxopentanoate](/img/structure/B5134520.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5134543.png)


![N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide](/img/structure/B5134559.png)
![4-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5134582.png)


![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5134609.png)
![1-(2,4-dimethylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5134617.png)